molecular formula C16H16FN3O3S B2398890 (5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 2058731-09-0

(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No.: B2398890
CAS No.: 2058731-09-0
M. Wt: 349.38
InChI Key: BBBPOYHVJYLZIB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrimidine ring, and a fluoromethoxyphenyl group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. Common reactions might involve the sulfonyl group or the pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Drug Development and Biological Activity

Compounds with intricate structures similar to the mentioned compound often play a crucial role in drug development, particularly in the design of novel therapeutic agents. For instance, the synthesis of deoxyribonucleoside cyclic N-acylphosphoramidites has been explored for the stereocontrolled synthesis of oligonucleotides, indicating potential applications in genetic engineering and drug design (Wilk et al., 2000). Similarly, the synthesis and study of hypoglycemic benzoic acid derivatives, including repaglinide, showcase the importance of structural modifications in enhancing therapeutic efficacy for conditions like type 2 diabetes (Grell et al., 1998).

Chemical Synthesis and Methodology

The exploration of novel synthetic routes and methodologies is another area where such compounds find significant applications. The development of new synthetic pathways for fluorinated and pyrimidine-based compounds can lead to advancements in the synthesis of pharmacologically active molecules. Studies on the synthesis of acyclonucleoside derivatives of 5-fluorouracil underline the importance of structural innovation in creating compounds with potential antitumor activities (Rosowsky et al., 1981).

Molecular Biology and Mechanistic Studies

Compounds like "(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine" may also be instrumental in elucidating biological mechanisms and pathways. For example, the interaction of novel pyrazole carbaldehyde derivatives with different biological targets to explore their antioxidant, anti-breast cancer, and anti-inflammatory properties illustrates the potential of such compounds in molecular biology and pharmacology research (Thangarasu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism of action would describe how the compound interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

12-(5-fluoro-2-methoxyphenyl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-23-15-5-2-10(17)6-16(15)24(21,22)20-11-3-4-14(20)12-8-18-9-19-13(12)7-11/h2,5-6,8-9,11,14H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBPOYHVJYLZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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